2,5-Dichloro-3,6-difluorobenzaldehyde
Description
Significance of Polyhalogenated Aromatic Aldehydes in Advanced Chemical Synthesis
Polyhalogenated aromatic aldehydes, those bearing multiple halogen substituents, are crucial intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The aldehyde group is a versatile handle for a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. youtube.com
The halogen atoms on the aromatic ring serve several key purposes. They can act as blocking groups, directing further substitutions to specific positions on the ring. nih.gov More importantly, they serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the construction of intricate molecular architectures. youtube.com The nature of the halogen atom influences its reactivity in these coupling reactions, with iodides being the most reactive, followed by bromides and then chlorides.
Furthermore, the electronic effects of halogen substituents can significantly modulate the reactivity of the aldehyde group and the aromatic ring. The strong electron-withdrawing nature of halogens can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for introducing a variety of functional groups. This is particularly true for fluorine and chlorine atoms.
The strategic placement of multiple halogens allows for sequential and site-selective functionalization, providing a pathway to highly substituted and complex target molecules that would be difficult to access through other synthetic routes. This makes polyhalogenated aromatic aldehydes indispensable building blocks in the development of new drugs, pesticides, and advanced materials. nih.govgoogle.com
Contextualizing 2,5-Dichloro-3,6-difluorobenzaldehyde within Fluorinated and Chlorinated Aromatic Scaffolds
This compound, with the CAS number 1263376-60-8, is a member of a specialized class of polyhalogenated aromatic compounds that contain both fluorine and chlorine atoms. chemicalbook.com This combination of halogens imparts a unique set of properties and reactivity patterns.
Fluorinated Aromatic Scaffolds: The incorporation of fluorine into aromatic systems is a widely used strategy in medicinal chemistry and materials science. rsc.org The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's physicochemical properties. These changes can include increased metabolic stability by blocking sites susceptible to oxidative metabolism, altered acidity or basicity of nearby functional groups, and enhanced binding affinity to biological targets through the formation of favorable intermolecular interactions. nih.govnih.gov Fluorinated aromatic compounds are therefore prevalent in a significant portion of modern pharmaceuticals and agrochemicals.
Chlorinated Aromatic Scaffolds: Chlorine atoms, while also electron-withdrawing, offer different synthetic handles compared to fluorine. The carbon-chlorine bond is weaker than the carbon-fluorine bond, making it more susceptible to cleavage in cross-coupling reactions. This differential reactivity is a key advantage in synthetic design, allowing for the selective functionalization of a polychlorinated aromatic ring. Chlorinated aromatic compounds are widely used as intermediates in the production of dyes, pharmaceuticals, and pesticides. nih.gov
This compound sits (B43327) at the intersection of these two important classes of compounds. The presence of two fluorine and two chlorine atoms on the same aromatic ring, in addition to the aldehyde functionality, suggests its potential as a highly versatile building block. The differential reactivity of the C-F and C-Cl bonds could, in principle, allow for a programmed, stepwise elaboration of the aromatic core. For instance, the chlorine atoms could be targeted for cross-coupling reactions while the fluorine atoms remain to influence the electronic properties or serve as sites for later SNAr reactions under harsher conditions.
While specific research applications and detailed physicochemical properties for this compound are not widely documented in publicly available literature, its structure is indicative of its potential utility in the synthesis of complex, highly functionalized aromatic compounds for advanced applications. The study of related compounds, such as 2-chloro-3,6-difluorobenzaldehyde (B1303778) and various di- and tri-substituted halogenated benzaldehydes, provides a framework for understanding the likely reactivity and synthetic potential of this specific molecule. digitellinc.comsigmaaldrich.comnih.govsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl2F2O |
|---|---|
Molecular Weight |
210.99 g/mol |
IUPAC Name |
2,5-dichloro-3,6-difluorobenzaldehyde |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1-2H |
InChI Key |
LZDANQRZSCJYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C=O)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dichloro 3,6 Difluorobenzaldehyde
Strategies for the Preparation of Polyhalogenated Benzaldehydes
The construction of polyhalogenated benzaldehydes, such as 2,5-Dichloro-3,6-difluorobenzaldehyde, can be approached through several strategic routes. These typically involve either the late-stage introduction of the aldehyde group to a pre-halogenated benzene (B151609) ring or the modification of halogen substituents on a pre-existing benzaldehyde (B42025) core.
Halogen-exchange (Halex) fluorination is a prominent method for the synthesis of fluoroaromatic compounds. This nucleophilic aromatic substitution reaction involves the displacement of chlorine or bromine atoms with fluoride (B91410). The reactivity in such reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring.
Potassium fluoride (KF) is a widely utilized and cost-effective fluorinating agent for these transformations. acs.orgnih.gov The reaction is typically performed in high-boiling polar aprotic solvents, such as sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can partially solubilize the KF salt. google.com The effectiveness of the fluorination is often dependent on the physical properties of the KF, with spray-dried or anhydrous forms showing higher reactivity. researchgate.netgoogle.com For the synthesis of this compound, a potential precursor would be a tetrachlorobenzaldehyde, where two specific chlorine atoms are substituted by fluorine. A relevant analogue is the synthesis of 2,6-difluorobenzaldehyde (B1295200) from 2,6-dichlorobenzaldehyde (B137635), which is carried out using anhydrous potassium fluoride under oxygen-free conditions. google.com
A significant challenge in using alkali metal fluorides like KF is their low solubility in organic solvents. acs.orgnih.gov Phase-transfer catalysts (PTCs) are crucial for overcoming this issue by transporting the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. mdpi.comacs.org Common PTCs include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride) and crown ethers (e.g., 18-crown-6). google.comresearchgate.netmdpi.com These catalysts form a complex with the potassium ion, allowing the more "naked" and highly nucleophilic fluoride ion to participate in the substitution reaction, thereby increasing reaction rates and allowing for milder conditions. researchgate.net The choice of catalyst and its concentration can significantly influence the reaction's efficiency and selectivity. researchgate.netacs.org For instance, the synthesis of 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde (B46862) is effectively achieved using tetraphenylphosphonium (B101447) bromide as a PTC, resulting in high yield and selectivity. researchgate.net
Table 1: Examples of Halogen-Exchange Fluorination for Benzaldehyde Synthesis
| Starting Material | Product | Fluorinating Agent | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dichlorobenzaldehyde | 2,6-Difluorobenzaldehyde | Anhydrous Potassium Fluoride | Tetrabutylammonium chloride / Sulfolane, Toluene (B28343) | >90% selectivity | google.com |
| 4-Chlorobenzaldehyde | 4-Fluorobenzaldehyde | Spray-dried Potassium Fluoride | Tetraphenylphosphonium bromide / Diphenyl ether | 90% | researchgate.net |
Formylation involves the introduction of a formyl group (–CHO) onto an aromatic ring. wikipedia.org To synthesize this compound via this route, one would start with 1,4-dichloro-2,5-difluorobenzene (B1595807). Several classical formylation methods exist, though their application can be challenging for highly halogenated, electron-deficient substrates.
Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride/cuprous chloride. wikipedia.orggoogle.com It is generally suitable for benzene and activated derivatives but less effective for deactivated rings. purechemistry.org
Vilsmeier-Haack Reaction : This reaction employs a formylating reagent, typically generated from DMF and phosphorus oxychloride. wikipedia.orgthieme-connect.de It is effective for electron-rich aromatic compounds, but its success with polyhalogenated benzenes can be limited. thieme-connect.de
Lithiation-Formylation : A more viable route for deactivated rings involves ortho-lithiation followed by quenching with a formylating agent like DMF or N-methylformanilide. prepchem.com For example, 2,6-difluorobenzaldehyde can be synthesized by treating 1,3-difluorobenzene (B1663923) with butyl lithium and then reacting the resulting lithiated species with N-methylformanilide. prepchem.com A similar strategy could be envisioned for the formylation of 1,4-dichloro-2,5-difluorobenzene.
Table 2: Selected Formylation Methods for Aromatic Compounds
| Method | Reagents | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Lithiation-Formylation | 1. Butyl lithium 2. N-Methylformanilide | 1,3-Difluorobenzene | 2,6-Difluorobenzaldehyde | prepchem.com |
| Duff Reaction | Hexamethylenetetramine, Trifluoroacetic acid | 4-Substituted anisole | 5-Substituted-2-methoxybenzaldehyde | google.com |
| Olah Formylation | Formyl fluoride, Boron trifluoride | Benzene | Benzaldehyde | thieme-connect.de |
An alternative strategy involves the selective oxidation of a methyl group on a corresponding polyhalogenated toluene precursor, in this case, 2,5-dichloro-3,6-difluorotoluene. The primary challenge in this approach is to control the oxidation to stop at the aldehyde stage and prevent further oxidation to the benzoic acid. rsc.orgmdpi.com Various catalytic systems have been developed for the oxidation of toluene and its derivatives, often using transition metal catalysts and an oxidant like hydrogen peroxide (H₂O₂) or molecular oxygen. researchgate.netrsc.orgmdpi.com For instance, the oxidation of 2,3-dichlorotoluene (B105489) to 2,3-dichlorobenzaldehyde (B127699) can be achieved using hydrogen peroxide with a catalyst system. chemicalbook.com Manganese and cobalt-based catalysts are commonly employed for such transformations. rsc.orgmdpi.com
Table 3: Catalytic Oxidation of Substituted Toluenes to Benzaldehydes
| Substrate | Catalyst | Oxidant | Selectivity for Aldehyde | Reference |
|---|---|---|---|---|
| Toluene | Manganese tungstate (B81510) (MnWO₄) | H₂O₂ | 90% | rsc.org |
| Toluene | Co-ZIF | O₂ / N-hydroxyphthalimide (NHPI) | 91.3% | mdpi.com |
| 2,3-Dichlorotoluene | Cobalt acetate (B1210297) / Sodium molybdate | H₂O₂ | 67.8% (Yield 29.0%) | chemicalbook.com |
Halogen-Exchange Fluorination Approaches
Challenges and Advancements in Selective Synthesis of this compound
The synthesis of this compound is fraught with challenges, primarily stemming from the need for high regioselectivity.
If starting from a tetrachlorobenzaldehyde via a Halex reaction, the key difficulty lies in selectively fluorinating the positions ortho to the aldehyde group while leaving the chlorine atoms at positions 2 and 5 untouched. The activating effect of the aldehyde group (an electron-withdrawing group) is directed towards the ortho and para positions, making it difficult to control which chlorine atoms are replaced.
Conversely, if starting with 1,4-dichloro-2,5-difluorobenzene and attempting formylation, the electron-withdrawing nature of the four halogen substituents strongly deactivates the aromatic ring towards electrophilic attack, requiring harsh reaction conditions that may lead to side reactions or low yields. thieme-connect.de
Advancements in catalyst design offer potential solutions. The development of novel phase-transfer catalysts, including sophisticated organoboranes and chiral urea-based systems, provides more effective ways to solubilize and deliver the fluoride nucleophile, potentially allowing for greater control and selectivity under milder conditions. acs.orgnih.govrsc.orgox.ac.uk Similarly, improvements in solvent systems, such as the use of ionic liquids or highly polar aprotic solvents like sulfolane, have been shown to enhance the reactivity and selectivity of nucleophilic fluorination reactions. nih.govgoogle.com For oxidative routes, the development of highly selective heterogeneous catalysts that can prevent over-oxidation remains an active area of research. rsc.orgrsc.org
Industrial Scale-Up Considerations for Polyhalogenated Benzaldehyde Synthesis
The industrial-scale synthesis of polyhalogenated benzaldehydes, including structurally related compounds to this compound, presents a unique set of challenges that must be addressed to ensure economic viability, process safety, and product quality. The transition from laboratory-scale synthesis to large-scale production requires careful consideration of several key factors, including raw material selection, reaction conditions, catalyst systems, and process optimization to maximize yield and minimize costs.
A prevalent method for producing fluorinated benzaldehydes on an industrial scale is through halogen exchange (Halex) reactions, where chloro-substituents on a benzene ring are replaced with fluorine. This is often accomplished by reacting a chlorinated precursor with a metal fluoride. For instance, the industrial production of 2,6-difluorobenzaldehyde utilizes 2,6-dichlorobenzaldehyde as the starting material. google.com This approach is valuable as it often starts with more readily available and less expensive chlorinated aromatics. googleapis.com
Key considerations for scaling up such processes include:
Reaction Kinetics and Thermodynamics: The choice of fluorinating agent is critical. Anhydrous potassium fluoride is commonly used, sometimes in excess, to drive the reaction to completion. google.com The reaction temperature is a crucial parameter that needs to be tightly controlled to ensure a high rate of conversion while minimizing the formation of by-products. For example, the synthesis of 3-chloro-4-fluorobenzaldehyde (B1582058) from 3,4-dichlorobenzaldehyde (B146584) is conducted at 230 °C. googleapis.com
Catalyst Selection and Efficiency: Phase-transfer catalysts are essential for facilitating the Halex reaction between the organic substrate and the inorganic fluoride salt. Quaternary ammonium salts, such as tetrabutylammonium chloride, or quaternary phosphonium (B103445) salts are frequently employed. google.comgoogleapis.com The optimal catalyst loading is a balance between reaction speed and cost, as these catalysts can be expensive. Industrial processes aim to find the most economical ratio of raw materials to catalyst to achieve high selectivity and reaction speed. google.com The potential for catalyst recovery and reuse is a significant factor in making a process industrially feasible. googleapis.com
Solvent and Reaction Medium: The choice of solvent is critical. High-boiling point, polar aprotic solvents like tetramethylene sulfone (sulfolane) are often used as they can dissolve the reactants and withstand the high temperatures required for the Halex reaction. google.com In some processes, aromatic hydrocarbons are used, while other methods are developed to be performed in the absence of a solvent to simplify purification and reduce waste. googleapis.com For any solvent used, efficient recovery and recycling are paramount for large-scale economic and environmental performance.
Process Control and Safety: Many of these syntheses must be carried out under specific atmospheric conditions. Anhydrous and oxygen-free (e.g., under a nitrogen blanket) conditions are often necessary to prevent unwanted side reactions and ensure high product quality and conversion rates. google.com The management of reaction exotherms and pressure becomes increasingly important at scale.
Downstream Processing and Purification: Purification of the final product is a major consideration. Vacuum distillation is a common technique used to isolate the desired benzaldehyde from the reaction mixture. This method is advantageous as it lowers the boiling point of the material, which saves energy and reduces the risk of thermal degradation and polymerization that can occur at higher temperatures. google.com The separation of the product from the solvent, unreacted starting materials, and by-products must be efficient to achieve the high purity required for subsequent applications, such as in the pharmaceutical or agrochemical industries.
The following tables provide examples of reaction parameters for the industrial or scaled-up synthesis of similar polyhalogenated benzaldehydes, illustrating the practical application of these considerations.
Table 1: Industrial Synthesis Parameters for 2,6-Difluorobenzaldehyde
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 2,6-Dichlorobenzaldehyde | google.com |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | google.com |
| Catalyst | Tetrabutylammonium chloride | google.com |
| Solvent/Medium | Tetramethylene sulfone (Sulfolane) and Toluene | google.com |
| Key Conditions | Anhydrous and oxygen-free (nitrogen protection) | google.com |
| Purification | Vacuum distillation (-0.098MPa) | google.com |
| Reported Selectivity | 90% | google.com |
Table 2: General Process Parameters for Fluorobenzaldehyde Production via Halex Reaction
| Parameter | Description | Reference |
|---|---|---|
| Starting Materials | Chlorinated or brominated benzaldehydes (e.g., 2,6-dichlorobenzaldehyde, 3,4-dichlorobenzaldehyde) | googleapis.com |
| Fluorinating Agent | Metal fluoride (e.g., spray-dried potassium fluoride) | googleapis.com |
| Catalyst | Quaternary phosphonium salts or quaternary ammonium salts | googleapis.com |
| Reaction Medium | Aromatic hydrocarbon solvent or solvent-free | googleapis.com |
| Reaction Temperature | Typically high, e.g., 230 °C | googleapis.com |
| Purification | Distillation under reduced pressure | googleapis.com |
| Key Advantage | Good yield from readily available materials; catalyst can be recovered and reused. | googleapis.com |
Ultimately, the successful industrial scale-up for a specific compound like this compound would likely involve adapting and optimizing these established principles for polyhalogenated benzaldehyde synthesis. The goal is to develop a robust, cost-effective, and safe process that consistently delivers a high-purity product. googleapis.com
Reactivity and Synthetic Transformations of 2,5 Dichloro 3,6 Difluorobenzaldehyde
Condensation Reactions with 2,5-Dichloro-3,6-difluorobenzaldehyde
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are fundamental in organic synthesis. The aldehyde group of this compound is a prime site for such transformations.
Knoevenagel Condensation in the Synthesis of Trisubstituted Ethylenes
The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. While specific studies on the Knoevenagel condensation of this compound are not extensively detailed in the searched literature, related research on similar dichlorinated benzaldehydes provides insight into this transformation.
For instance, the piperidine-catalyzed Knoevenagel condensation of various ring-substituted benzaldehydes, including 2,5-dichlorobenzaldehyde, with octyl cyanoacetate (B8463686) has been successfully employed to synthesize a range of trisubstituted ethylenes. researchgate.netnih.govbldpharm.com This reaction typically proceeds by mixing equimolar amounts of the benzaldehyde (B42025) and the active methylene compound with a catalytic amount of piperidine. bldpharm.com The resulting products, octyl phenylcyanoacrylates, are valuable monomers for polymerization. researchgate.netnih.govbldpharm.com
Table 1: Representative Knoevenagel Condensation for the Synthesis of Trisubstituted Ethylenes
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Substituted Benzaldehyde | Active Methylene Compound | Weak Base (e.g., Piperidine) | Trisubstituted Ethylene |
This table represents a general scheme for the Knoevenagel condensation. Specific examples with this compound are not detailed in the provided search results.
Claisen–Schmidt Condensation in Chalcone (B49325) Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable ketone or aldehyde to form a β-hydroxy carbonyl compound, which then readily dehydrates to produce a conjugated enone. This reaction is a cornerstone in the synthesis of chalcones, which are α,β-unsaturated ketones with two aromatic rings. elsevierpure.comresearchgate.netnih.gov Chalcones are significant synthetic intermediates and possess a wide array of biological activities. google.com
The typical procedure involves the reaction of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base like sodium hydroxide. researchgate.net Despite the prevalence of this reaction, specific documented examples of using this compound in Claisen-Schmidt condensations to synthesize corresponding chalcone derivatives were not found in the provided search results.
Formation of Hydrazone Derivatives
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are typically formed by the condensation reaction of an aldehyde or ketone with a hydrazine (B178648). These compounds are of interest due to their diverse biological activities. mdpi.com The synthesis generally involves refluxing the carbonyl compound with a hydrazine derivative in a suitable solvent like ethanol. mdpi.com
While the formation of hydrazones from various aromatic aldehydes is a common transformation, specific studies detailing the synthesis of hydrazone derivatives from this compound were not identified in the searched literature.
Cyclocondensation Reactions Utilizing this compound
Cyclocondensation reactions are a powerful tool for the construction of heterocyclic rings, where a condensation reaction is followed by an intramolecular cyclization.
Formation of Benzimidazole (B57391) Analogues
Benzimidazoles are another significant class of heterocyclic compounds with diverse applications, including in pharmaceuticals. One common synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by cyclization and oxidation.
The search of the available literature did not yield specific instances of the synthesis of benzimidazole analogues through cyclocondensation reactions involving this compound.
Construction of Benzoxazole (B165842) Ring Systems
The synthesis of 2-arylbenzoxazoles is a common transformation in medicinal and materials chemistry. A general and widely employed method involves the condensation of a substituted aromatic aldehyde with an o-aminophenol. organic-chemistry.orgnih.gov This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the benzoxazole ring system.
In the context of this compound, it can be reacted with an o-aminophenol in the presence of an acid catalyst or under oxidative conditions to furnish the corresponding 2-(2,5-dichloro-3,6-difluorophenyl)benzoxazole. Various catalytic systems have been developed for this type of transformation, including the use of samarium triflate in aqueous media or copper-based catalysts. organic-chemistry.org The electron-deficient nature of the aldehyde, due to the chloro and fluoro substituents, facilitates the initial nucleophilic attack by the amino group of the o-aminophenol.
A representative reaction is outlined below:
Table 1: General Synthesis of 2-(2,5-dichloro-3,6-difluorophenyl)benzoxazole
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | o-Aminophenol | Acid or oxidant (e.g., DDQ, chloranil), Heat | 2-(2,5-dichloro-3,6-difluorophenyl)benzoxazole |
The resulting highly halogenated benzoxazole derivatives are of interest for their potential applications in materials science and as pharmaceutical intermediates.
Wittig Olefination and Related Carbon-Carbon Bond Forming Reactions
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl group of this compound into a carbon-carbon double bond with a high degree of regiocontrol. The reaction proceeds through a [2+2] cycloaddition mechanism between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. libretexts.orgyoutube.com This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com
The general scheme for the Wittig olefination of this compound is as follows:
Table 2: Wittig Olefination of this compound
| Reactant 1 | Wittig Reagent | Product | Byproduct |
|---|---|---|---|
| This compound | Ph₃P=CHR | 1-(2,5-Dichloro-3,6-difluorophenyl)-2-substituted-ethene | Triphenylphosphine oxide |
By varying the 'R' group on the phosphorus ylide, a wide array of substituted styrenes bearing the 2,5-dichloro-3,6-difluorophenyl moiety can be synthesized. These products can serve as monomers for polymerization or as intermediates for further chemical modifications. The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide and the reaction conditions employed. libretexts.org
Role as a Precursor in Heterocyclic Chemistry
Beyond the direct synthesis of benzoxazoles, this compound is a precursor for a variety of other heterocyclic structures. The aldehyde functionality can be readily converted into other functional groups, such as nitriles, which are themselves versatile intermediates. For instance, the aldehyde can be converted to an oxime, which is then dehydrated to yield 2,5-dichloro-3,6-difluorobenzonitrile.
This benzonitrile (B105546) is a key starting material for the synthesis of high-performance pigments like diketopyrrolo[3,4-c]pyrroles (DPP). nih.gov The synthesis involves the base-catalyzed reaction of the benzonitrile with a succinate (B1194679) ester, followed by an intramolecular cyclization and dehydrogenation sequence. nih.gov
Furthermore, the core structure of this compound is found in more complex molecules with biological activity. For example, related benzamide (B126) structures have been investigated as insecticides. nih.gov The synthesis of such complex amides can involve the conversion of the aldehyde to a carboxylic acid or an amine, followed by coupling reactions.
Table 3: Transformation of this compound for Heterocycle Synthesis
| Starting Material | Intermediate | Target Heterocycle Class |
|---|---|---|
| This compound | 2,5-Dichloro-3,6-difluorobenzonitrile | Diketopyrrolo[3,4-c]pyrroles |
Reactivity in Porphyrin and Corrole Synthesis
Porphyrins and corroles are tetrapyrrolic macrocycles with significant applications in catalysis, sensing, and medicine. The most common synthetic routes to meso-substituted porphyrins, such as the Lindsey or Adler-Longo methods, utilize aromatic aldehydes as key building blocks. mdpi.comnih.govnih.gov In these syntheses, this compound can be condensed with pyrrole (B145914) under acidic conditions to form a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to the stable, aromatic porphyrin macrocycle. nih.gov
The reaction of four equivalents of this compound with four equivalents of pyrrole yields 5,10,15,20-tetrakis(2,5-dichloro-3,6-difluorophenyl)porphyrin (H₂TDCFP). The electron-withdrawing substituents on the phenyl rings of H₂TDCFP significantly alter the electronic properties of the porphyrin, making it more resistant to oxidation.
Corroles, which are structural analogues of porphyrins lacking one meso-carbon, can also be synthesized using this aldehyde. A common method involves the condensation of a dipyrromethane with an aldehyde. arkat-usa.org For example, reacting this compound with a 5-aryldipyrromethane can lead to the formation of a trans-A₂B-corrole, where the 2,5-dichloro-3,6-difluorophenyl group occupies one of the meso-positions. arkat-usa.org
Table 4: Synthesis of Porphyrins and Corroles
| Macrocycle | Aldehyde Reactant | Pyrrolic Reactant | Typical Conditions |
|---|---|---|---|
| Porphyrin | This compound | Pyrrole | Acid catalyst (TFA, BF₃·OEt₂), CH₂Cl₂, then oxidation (DDQ, p-chloranil) mdpi.comnih.gov |
| Corrole | This compound | Dipyrromethane | Acid catalyst (TFA, HCl), CH₂Cl₂, then oxidation (DDQ, p-chloranil) arkat-usa.org |
The resulting highly halogenated porphyrins and corroles are valuable platforms for developing stable catalysts and photosensitizers.
Structural Elucidation and Conformational Analysis of 2,5 Dichloro 3,6 Difluorobenzaldehyde
Advanced Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms. A full stereochemical assignment of 2,5-Dichloro-3,6-difluorobenzaldehyde would require ¹H, ¹³C, and ¹⁹F NMR data. These spectra would provide information on the chemical environment of each nucleus, including chemical shifts, coupling constants, and through-space interactions, which are essential for confirming the substitution pattern on the benzene (B151609) ring and the conformation of the aldehyde group. Unfortunately, no such experimental NMR data has been published.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. Analysis of the fragmentation peaks would help to confirm the structure by identifying the loss of specific groups like the aldehyde function or halogen atoms. This specific analytical data remains unavailable in the public domain.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing. A crystallographic study would also unambiguously determine the conformation of the aldehyde group relative to the benzene ring in the solid state. A search for crystal structure data for this compound in crystallographic databases yielded no results.
Rotational Spectroscopy for Gas-Phase Conformational Landscapes
Rotational spectroscopy is a high-resolution technique used to study the structure of molecules in the gas phase, providing highly accurate rotational constants from which molecular geometries can be derived.
Identification of Anti- and Syn-Conformers
For benzaldehyde (B42025) derivatives, rotational spectroscopy can distinguish between different conformers arising from the rotation of the aldehyde group. It would be expected that this compound could exist as two planar conformers: an anti-conformer, where the C=O bond is oriented away from the ortho-substituent (in this case, a fluorine atom), and a syn-conformer, where it is oriented towards it. While studies on related molecules like 2,5-difluorobenzaldehyde (B1295323) have successfully identified and characterized both anti- and syn- conformers in the gas phase, no such specific study or data has been published for the dichlorinated and difluorinated title compound.
Analysis of Energy Differences and Steric Effects
The conformational preference of the aldehyde group in substituted benzaldehydes is primarily determined by the interplay of steric and electronic effects. For an ortho-substituted benzaldehyde, two planar conformers are possible: a syn or O-cis conformer, where the aldehyde oxygen is oriented towards the ortho-substituent, and an anti or O-trans conformer, where the oxygen is directed away from the ortho-substituent.
In this compound, the aldehyde group is flanked by a fluorine atom at the 2-position and a chlorine atom at the 6-position. Both halogen atoms are expected to exert significant steric hindrance. The van der Waals radii of fluorine and chlorine are approximately 1.47 Å and 1.75 Å, respectively, while that of the aldehyde oxygen is about 1.52 Å.
The presence of bulky substituents at both ortho positions (2- and 6-) would lead to substantial steric repulsion with the aldehyde group. numberanalytics.com This steric hindrance is expected to destabilize planar conformations. In such cases, the aldehyde group may be forced out of the plane of the benzene ring to alleviate the steric strain.
In the case of 2,5-difluorobenzaldehyde, computational studies have shown that the anti-conformer (where the aldehyde oxygen is oriented towards the hydrogen at the 6-position) is more stable than the syn-conformer (oxygen towards the fluorine at the 2-position). The energy difference between these two conformations for 2,5-difluorobenzaldehyde has been calculated to be 12.9 kJ/mol. ias.ac.in This preference is attributed to the steric repulsion between the aldehyde oxygen and the ortho-fluorine atom in the syn-conformation. ias.ac.in
For 2,5-dichlorobenzaldehyde, dipole moment studies suggest a preference for the conformer where the aldehyde group is oriented away from the larger chlorine atom at the 2-position. ias.ac.in The repulsive interaction between the C=O group and the ortho-substituent destabilizes the syn form. ias.ac.in
Given these precedents, for this compound, it is highly probable that the aldehyde group will preferentially orient itself to minimize steric interactions. The presence of a chlorine atom at the 6-position, in addition to the fluorine at the 2-position, would create a highly crowded environment around the aldehyde group. This will likely lead to a non-planar ground state geometry where the aldehyde group is twisted out of the aromatic ring plane.
The relative energies of the possible conformers would be influenced by the balance of steric repulsions between the aldehyde group and the ortho-substituents (F at C2 and Cl at C6). It is anticipated that the energy barrier to rotation of the aldehyde group would be significant due to the need to overcome these steric clashes.
Table 1: Calculated Energy Differences for Related Difluorobenzaldehydes
| Compound | Conformer | Relative Energy (kJ/mol) |
| 2,5-Difluorobenzaldehyde | anti | 0.0 |
| syn | 12.9 ias.ac.in |
This data for a related compound is used to infer the behavior of this compound.
Torsional Dynamics of the Aldehyde Group
The rotation of the aldehyde group around the C(aryl)-C(aldehyde) bond is a key dynamic process in benzaldehydes. The barrier to this rotation is influenced by the electronic communication between the aldehyde group and the aromatic ring, as well as by steric interactions with ortho-substituents.
In benzaldehyde itself, the torsional barrier is primarily due to the delocalization of π-electrons between the ring and the carbonyl group, which favors a planar conformation. rsc.org The introduction of substituents can alter this barrier. Electron-withdrawing groups can affect the π-electron density and modify the rotational barrier. researchgate.net
For ortho-substituted benzaldehydes, steric hindrance plays a dominant role in the torsional dynamics. rsc.org In 2,5-difluorobenzaldehyde, the torsional frequency, which is related to the rotational barrier, has been estimated. For the more stable anti-conformer, the torsional frequency is higher than for the less stable syn-conformer, indicating a steeper potential well for the anti form. ias.ac.in
Table 2: Estimated Torsional Frequencies for Related Difluorobenzaldehydes
| Compound | Conformer | Torsional Frequency (cm⁻¹) |
| 2,5-Difluorobenzaldehyde | anti | 91-107 ias.ac.in |
| syn | 69-74 ias.ac.in |
This data for a related compound is used to infer the behavior of this compound.
For this compound, the presence of two ortho-substituents (fluorine and chlorine) would create significant steric barriers to the rotation of the aldehyde group. The torsional potential energy surface is expected to be complex, with a high barrier separating any potential planar or near-planar conformers. The rotational barrier is likely to be substantial, leading to hindered rotation at room temperature. The exact value of the rotational barrier would require specific computational or experimental investigation, but it is expected to be higher than that observed in monosubstituted or even some disubstituted benzaldehydes due to the cumulative steric effect of the two ortho-halogen atoms.
Computational and Theoretical Studies on 2,5 Dichloro 3,6 Difluorobenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. uwosh.edu Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing information about electron distribution, molecular orbitals, and potential energy surfaces. uwosh.edu For instance, software like the General Atomic and Molecular Electronic Structure System (GAMESS) is used to perform complex calculations that can predict vibrational frequencies, potential energy, and UV-Visible transitions. uwosh.edu
The reactivity of a molecule can be assessed by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com For related chlorinated and nitrated benzofuroxans, DFT calculations have been used to correlate the HOMO-LUMO gap with experimentally observed reactivity towards nucleophiles, demonstrating the predictive power of this approach. mdpi.com Understanding the electronic structure allows for the prediction of where a reaction is likely to occur on the molecule. uwosh.edu
Density Functional Theory (DFT) Applications in Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for analyzing the conformational preferences of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying different spatial arrangements (conformers) of a molecule and determining their relative stabilities.
For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the benzene (B151609) ring. Studies on closely related difluorobenzaldehydes have utilized DFT to explore these conformations. For 2,5-difluorobenzaldehyde (B1295323), calculations at the B3LYP/6-311++G(d,p) level of theory have shown that the O-trans (or anti) conformer, where the aldehyde oxygen points away from the adjacent fluorine, is the most stable form in the ground state. researchgate.netresearchgate.net
More advanced high-resolution microwave spectroscopy, combined with DFT calculations (DLPNO−CCSD(T)/def2-TZVP), has confirmed the planarity of both the low-energy anti-conformer and the high-energy syn-conformer of 2,5-difluorobenzaldehyde in the gas phase. acs.org These findings are crucial for understanding the structural landscape of the title compound, 2,5-dichloro-3,6-difluorobenzaldehyde, which is expected to exhibit similar conformational behavior.
Interactive Table: Conformational Analysis of 2,5-Difluorobenzaldehyde
| Conformer | Relative Energy (kJ/mol) acs.org | Dipole Moment (Debye) acs.org | Stability |
| anti | 0.0 | 1.83 | Most Stable |
| syn | 12.9 | 4.38 | Less Stable |
Note: Data is for the related compound 2,5-difluorobenzaldehyde, serving as a model for the title compound.
Investigation of Intramolecular and Intermolecular Interactions
Non-covalent interactions are critical in determining the supramolecular chemistry and crystal packing of organic molecules. For this compound, hydrogen bonding, halogen bonding, and π-π stacking are the most significant interactions.
Hydrogen bonds and halogen bonds are highly directional interactions that play a pivotal role in crystal engineering. snu.edu.in A halogen bond is an interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile like an oxygen or nitrogen atom. snu.edu.in The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl) and is enhanced by the presence of electron-withdrawing groups, such as fluorine, on the same aromatic ring. nih.gov
In a molecule like this compound, the chlorine atoms can participate in halogen bonding. A study on 2,5-dichloro-1,4-benzoquinone, which shares the 2,5-dichloro substitution pattern, provided a quantitative evaluation of C—Cl···O=C halogen bonds through experimental and theoretical charge density analysis. snu.edu.in This indicates a strong potential for similar interactions to govern the solid-state structure of the title compound.
Interactive Table: Key Intermolecular Interactions
| Interaction Type | Description | Donor | Acceptor |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | O-H, N-H, C-H | O, N, F, Cl |
| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic center. snu.edu.in | C-Cl, C-Br, C-I | O, N, π-systems |
π-π stacking interactions are non-covalent attractions between aromatic rings. These interactions are crucial in the formation of stacked structures in the solid state. nih.gov The arrangement of molecules in the crystal lattice is often a result of the interplay between π-stacking and other forces like hydrogen and halogen bonds. nih.gov
Studies on related halogenated compounds demonstrate the importance of these interactions. For instance, the crystal structure of 2,4-difluorobenzaldehyde (B74705) isonicotinoylhydrazone features molecular sheets linked by π-π stacking. st-andrews.ac.uk In another example, two different polymorphs of 2,5-dichloro-3,6-bis(dibenzylamino)-p-hydroquinone were found to have distinct crystal packing motifs (face-to-edge vs. lamellar stacking) based on subtle conformational differences, highlighting the significant role of π-interactions. nih.gov It is expected that the electron-deficient aromatic ring of this compound would readily participate in such stacking arrangements.
Computational Analysis of Spectroscopic Parameters (e.g., J-coupling constants)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, particularly NMR parameters. DFT calculations can be used to simulate J-coupling constants (spin-spin coupling), which measure the interaction between nuclear spins. whiterose.ac.uk The calculated values are often compared with experimental results from techniques like HSQMBC-TOCSY to validate the computational model and confirm structural assignments. whiterose.ac.uk
For fluorinated organic molecules, coupling between protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) provides valuable structural information. The magnitude of the coupling constant is dependent on the number of bonds separating the interacting nuclei. Coupling between fluorine and a proton or carbon atom is typically strong. For example, two-bond H-F coupling (²JH-F) is often large, around 48-49 Hz, while one-bond C-F coupling (¹JC-F) can be in the range of 180-185 Hz. researchgate.net
Interactive Table: Typical J-Coupling Constants Involving Fluorine
| Coupling Type | Number of Bonds | Typical Value (Hz) | Reference(s) |
| ¹JC-F | 1 | 181 - 185 | researchgate.net |
| ²JH-F | 2 | 48 - 49 | researchgate.net |
| ²JC-F | 2 | ~20 | researchgate.net |
| ³JH-F | 3 | ~5 | researchgate.net |
| ⁴JH-F | 4 | ~4 | researchgate.net |
These are typical values from related fluorinated compounds and provide an estimate for what might be observed for this compound.
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, conformational changes, and thermodynamic properties.
When the potential energy and forces are calculated using quantum chemistry methods on-the-fly, the technique is known as ab initio molecular dynamics (AIMD). nih.gov This approach is particularly useful for modeling systems where electronic changes are important, such as during chemical reactions.
For a compound like this compound, MD simulations could be employed to study its behavior in different environments, such as in solution. These simulations can predict properties like the radial distribution function, diffusion coefficients, and the dynamics of intermolecular interactions with solvent molecules. While specific MD studies on this compound are not available, this method represents a key computational tool for investigating its dynamic properties and interactions at a molecular level. nih.gov
Derivatives and Advanced Chemical Applications of 2,5 Dichloro 3,6 Difluorobenzaldehyde Scaffolds
Design and Synthesis of Functionalized Derivatives
The reactivity of 2,5-dichloro-3,6-difluorobenzaldehyde is primarily centered around the aldehyde functional group and the potential for nucleophilic aromatic substitution of the halogen atoms. The aldehyde can undergo a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and hydrazones. These transformations allow for the introduction of diverse functional groups, paving the way for the synthesis of a broad spectrum of derivatives.
For instance, the aldehyde can serve as a precursor to the corresponding benzoic acid, 2,5-dichloro-3,6-difluorobenzoic acid, through oxidation. thermofisher.com This carboxylic acid derivative can then be further functionalized, for example, by forming amide or ester linkages. Such derivatives are of interest in the exploration of new bioactive molecules and functional polymers.
The chlorine and fluorine atoms on the aromatic ring also offer handles for further derivatization, although their reactivity towards nucleophilic substitution will be influenced by the electronic effects of the other substituents. The development of derivatives often involves multi-step synthetic sequences to achieve the desired molecular architecture. While specific examples for this compound are not extensively documented in publicly available literature, the chemical behavior of similarly substituted aromatic aldehydes suggests that a variety of derivatives can be accessed. bldpharm.comsigmaaldrich.com
Below is a table of potential functionalized derivatives that could be synthesized from this compound based on common organic transformations.
| Derivative Name | Potential Synthetic Route | Key Reagents |
| 2,5-Dichloro-3,6-difluorobenzoic acid | Oxidation of the aldehyde | Potassium permanganate, Chromic acid |
| (2,5-Dichloro-3,6-difluorophenyl)methanol | Reduction of the aldehyde | Sodium borohydride, Lithium aluminum hydride |
| N-(2,5-Dichloro-3,6-difluorobenzylidene)aniline | Condensation with aniline | Aniline, acid catalyst |
| This compound oxime | Condensation with hydroxylamine | Hydroxylamine hydrochloride, base |
Applications in the Synthesis of Advanced Organic Materials
The unique electronic and structural features of this compound make it an intriguing candidate for the synthesis of advanced organic materials. The presence of fluorine atoms can impart desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.
Third-order nonlinear optical (NLO) materials are of significant interest for applications in photonics, such as optical switching and data processing. nih.gov Organic molecules with extended π-conjugation and strong electron donor-acceptor groups often exhibit high NLO responses. nih.gov While direct studies on this compound for NLO applications are not prominent, its structure provides a foundation for the synthesis of NLO-active chromophores.
The aldehyde group can act as an electron-withdrawing anchor in a "push-pull" molecular design. By reacting the aldehyde with a strong electron-donating group, it is possible to create a charge-transfer system, which is a key requirement for NLO activity. The high electronegativity of the fluorine and chlorine atoms on the benzene (B151609) ring can further modulate the electronic properties of the resulting chromophore. The synthesis of highly conjugated systems, often achieved through reactions like click chemistry, can lead to materials with significant third-order NLO properties. nih.gov The development of such materials is an active area of research, with a focus on tuning the molecular structure to optimize the NLO response. nih.gov
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, low dielectric constants, and good mechanical properties. researchgate.net These characteristics make them suitable for applications in the electronics industry, for example, as insulating layers in microchips. The synthesis of polyimides typically involves the polycondensation of a dianhydride with a diamine. mdpi.com
While this compound is not a direct monomer for polyimide synthesis, it can be envisioned as a starting material for the synthesis of novel fluorinated diamine monomers. For example, the aldehyde could be converted to a dinitro compound, which could then be reduced to the corresponding diamine. This diamine, containing both chlorine and fluorine substituents, could then be polymerized with a suitable dianhydride to produce a new fluorinated polyimide. The properties of the resulting polymer would be influenced by the specific structure of the diamine derived from the benzaldehyde (B42025). Research in this area focuses on synthesizing new monomers to create polyimides with tailored properties. researchgate.net The general synthetic approach for polyimides often involves a two-step process, starting with the formation of a poly(amic acid) (PAA) precursor, followed by cyclization to the polyimide. mdpi.com
The table below outlines some properties of fluorinated polyimides, illustrating the characteristics that could be targeted in polymers derived from this compound-based monomers.
| Property | Typical Range for Fluorinated Polyimides | Potential Influence of 2,5-Dichloro-3,6-difluoro- moiety |
| Thermal Stability (5% weight loss) | > 500 °C researchgate.net | High, due to strong C-F and C-Cl bonds |
| Dielectric Constant (at 1 MHz) | 2.9 - 3.3 researchgate.net | Potentially low, due to fluorine content |
| Water Absorption | 0.3 - 0.9% researchgate.net | Potentially low, due to hydrophobicity of fluorinated groups |
| Solubility | Often soluble in organic solvents researchgate.net | Influenced by the overall polymer structure |
Role as a Chemical Intermediate in Complex Molecule Construction
One of the primary applications of highly functionalized small molecules like this compound is their use as intermediates in the synthesis of more complex target molecules. These intermediates serve as building blocks that introduce specific structural motifs and functionalities into the final product. The combination of reactive sites on this compound makes it a versatile tool for synthetic chemists.
In the pharmaceutical and agrochemical industries, the introduction of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity. Therefore, fluorinated building blocks are highly valuable. The title compound could be used to synthesize active pharmaceutical ingredients (APIs) or new pesticides. For example, the aldehyde could be a starting point for the synthesis of a complex heterocyclic system, a common feature in many drugs. The chlorine atoms also provide sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing carbon-carbon bonds and assembling complex molecular frameworks.
While specific, large-scale applications of this compound as an intermediate are not widely reported in the literature, the general utility of polysubstituted benzaldehydes in organic synthesis is well-established. They are key components in the synthesis of a wide array of complex organic molecules.
Future Research Trajectories and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The current synthesis of polychlorofluorinated aromatics often relies on traditional methods like the Halex (halogen exchange) reaction, which can be energy-intensive and generate significant waste. societechimiquedefrance.fr Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.
Key research directions include:
Greener Fluorination Reagents: A major trend in organofluorine chemistry is the development of new fluorinating agents with a reduced environmental impact. numberanalytics.comnumberanalytics.com Research is moving towards agents that are less toxic, more selective, and potentially recyclable. numberanalytics.com
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry, aiming to reduce the amount of reagents needed and minimize waste. numberanalytics.commdpi.com For the synthesis of compounds like 2,5-Dichloro-3,6-difluorobenzaldehyde, research into novel catalytic systems for direct C-H fluorination or more efficient halogen exchange is a significant area of interest. oup.com This includes exploring copper-catalyzed aromatic Finkelstein reactions for the interconversion of different aromatic halogen derivatives. mdpi.com
Electrochemical Synthesis: This method presents an energy-efficient and less wasteful alternative to conventional chemical synthesis routes for organofluorine compounds. numberanalytics.com
Microbial and Enzymatic Transformations: An emerging frontier is the use of microorganisms or isolated enzymes for the degradation and transformation of halogenated aromatic compounds. nih.gov While still in early stages, future research may uncover biocatalytic routes for the synthesis or modification of polychlorofluorinated benzaldehydes.
A comparison of traditional versus emerging sustainable synthesis concepts is outlined below:
| Feature | Traditional Synthesis (e.g., Halex) | Emerging Sustainable Routes |
| Reagents | Often harsh and stoichiometric | Catalytic, greener fluorinating agents |
| Energy Input | Typically high | Potentially lower (e.g., electrochemical) |
| Waste Generation | High, significant by-products | Minimized, potential for recycling |
| Selectivity | Can be challenging to control | Higher selectivity through catalyst design |
Exploration of Catalytic Applications
The unique electronic properties of this compound make it an interesting building block for catalysis. The aldehyde group offers a reactive handle for derivatization, while the heavily halogenated ring can influence the steric and electronic environment of a potential catalyst.
Future research in this area may focus on:
Ligand Synthesis: The compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The fluorine and chlorine substituents can be used to fine-tune the electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the metal center.
Organocatalysis: The aldehyde functionality itself can participate in organocatalytic reactions. Further functionalization of the aromatic ring could lead to the development of novel organocatalysts with unique reactivity profiles.
Catalytic Upgrading: Research into the catalytic conversion of halogenated aromatics is an active field. science.govbohrium.com While often focused on dehalogenation for detoxification, controlled catalytic transformations could be used to further functionalize the this compound molecule, for example, through selective C-H activation or cross-coupling reactions.
Advanced Materials Science Incorporating this compound Moieties
Emerging trends in this domain include:
Fluorinated Liquid Crystals: Fluorinated compounds are extensively used in liquid crystal displays (LCDs) due to their ability to modulate properties like dielectric anisotropy and viscosity. rsc.org The specific substitution pattern of this compound could be exploited to create new liquid crystalline materials with tailored characteristics for next-generation displays. nih.govnih.govacs.org
High-Performance Polymers: The introduction of fluorinated and chlorinated moieties into polymer backbones can enhance thermal stability, chemical resistance, and flame retardancy. Future research could explore the use of this compound as a monomer or cross-linking agent to create novel polymers with superior properties.
Organic Electronics: The electron-withdrawing nature of the halogen atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO) of organic molecules. This property is highly relevant for the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Material Class | Potential Role of this compound | Desired Properties |
| Liquid Crystals | Core structural unit | Tailored dielectric anisotropy, optimized viscosity |
| Polymers | Monomer or additive | Enhanced thermal stability, chemical resistance |
| Organic Electronics | Building block for semiconductors | Tuned energy levels, improved charge transport |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. numberanalytics.com These technologies offer significant advantages in terms of safety, efficiency, and reproducibility, particularly for reactions involving hazardous reagents or intermediates.
Flow Chemistry: Continuous flow processes can enhance reaction efficiency and safety compared to batch processes. numberanalytics.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor is particularly beneficial for managing the exothermic nature of some fluorination reactions and for handling potentially unstable intermediates. numberanalytics.com This can lead to higher yields and fewer by-products in the synthesis of complex molecules like this compound.
Automated Synthesis Platforms: The integration of artificial intelligence (AI) with robotic platforms is revolutionizing chemical synthesis. youtube.com These automated systems can accelerate the discovery and optimization of reaction conditions by performing a large number of experiments in a high-throughput manner. youtube.com For a specialized molecule like this compound, automated platforms could be employed to rapidly screen different catalysts, solvents, and reaction conditions to identify optimal synthetic routes. nih.govresearchgate.net This approach not only speeds up research and development but also generates large datasets that can be used to refine predictive models for chemical reactivity. youtube.com
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or GC-MS.
- Adjust stoichiometry of halogenating agents (e.g., Cl₂ or ClSO₃H) to avoid polyhalogenation.
- Control humidity to prevent hydrolysis of intermediates.
Basic: What are the key physical and spectroscopic properties of this compound, and how are they characterized?
Q. Methodological Answer :
Q. Spectroscopic Data :
- ¹H NMR (CDCl₃): Aldehyde proton at δ 10.2–10.5 ppm; aromatic protons as multiplets (δ 7.2–8.1 ppm).
- ¹³C NMR : Aldehyde carbon at δ 190–192 ppm; aromatic carbons influenced by electron-withdrawing substituents .
Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer :
DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:
Electrostatic Potential Maps : Identify electron-deficient regions (e.g., aldehyde group) prone to nucleophilic attack .
Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer interactions. For this compound, the LUMO is localized on the aldehyde and para-chlorine positions .
Vibrational Frequencies : Match computed IR spectra (C=O stretch at ~1700 cm⁻¹) with experimental data to validate structures .
Q. Workflow :
- Use Gaussian or ORCA software.
- Include solvent effects (PCM model) for accurate reactivity predictions.
Advanced: What crystallographic strategies resolve the structure of this compound, and how does packing influence its properties?
Q. Methodological Answer :
Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Use SHELXL for refinement; anisotropic displacement parameters improve accuracy .
Packing Analysis :
- Halogen bonds (Cl···F) and π-π stacking dominate intermolecular interactions.
- Supramolecular synthons (e.g., Cl···O contacts) guide crystal engineering for co-crystals .
Q. Example :
- Space group: P2₁/c (common for asymmetric halogenated aromatics).
- Unit cell parameters correlate with substituent steric effects.
Advanced: How should researchers address contradictions in reported data (e.g., melting points, reactivity) for this compound?
Q. Methodological Answer :
Source Analysis : Compare experimental conditions (e.g., purity ≥97% vs. 93% ).
Reproducibility Tests :
- Replicate synthesis/purification steps.
- Use DSC for melting point verification (heating rate: 1°C/min) .
Statistical Evaluation : Apply Grubbs’ test to identify outliers in published datasets .
Case Study :
Discrepancies in boiling points may arise from pressure variations during distillation. Normalize data to 1 atm using the Clausius-Clapeyron equation .
Advanced: What role does this compound play in supramolecular chemistry?
Methodological Answer :
The compound’s electron-deficient aromatic core and halogen substituents enable:
Host-Guest Systems : Acts as a guest in macrocycles (e.g., cucurbiturils) via dipole-assisted inclusion .
Co-crystal Design : Forms co-crystals with Lewis bases (e.g., pyridine derivatives) through Cl···N interactions.
Catalysis : Anchors transition metals (e.g., Pd) in cross-coupling reactions via η²-arene coordination.
Q. Experimental Protocol :
- Screen co-formers using slurry or grinding methods.
- Analyze interactions via Hirshfeld surface plots (CrystalExplorer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
